

In-Depth Technical Guide to the Spectral Analysis of 2,2-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diphenylpropionic acid

Cat. No.: B146859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,2-Diphenylpropionic acid** (CAS No: 5558-66-7), a vital compound in chemical and pharmaceutical research. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information, to facilitate structural elucidation and quality control.

Spectroscopic Data Summary

The structural identity of **2,2-Diphenylpropionic acid** ($C_{15}H_{14}O_2$) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of public experimental data for **2,2-Diphenylpropionic acid**, the following tables include typical chemical shift ranges for the functional groups present in the molecule.

Table 1: 1H NMR Spectral Data for **2,2-Diphenylpropionic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.2-7.5	Multiplet	10H	Aromatic Protons (C ₆ H ₅)
~1.9	Singlet	3H	Methyl Protons (-CH ₃)

Table 2: ¹³C NMR Spectral Data for **2,2-Diphenylpropionic Acid**

Chemical Shift (δ) ppm	Carbon Assignment
~175-185	Carboxylic Carbon (C=O)
~140-145	Aromatic C (quaternary, attached to the propionic acid moiety)
~125-130	Aromatic CH
~50-60	Quaternary Carbon (-C(Ph) ₂)
~25-30	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data presented is based on typical values for carboxylic acids and aromatic compounds.[\[1\]](#)

Table 3: Key IR Absorption Bands for **2,2-Diphenylpropionic Acid**

Frequency Range (cm ⁻¹)	Bond Vibration	Description
2500-3300	O-H stretch	Very broad, characteristic of a carboxylic acid dimer.[1]
~3030	C-H stretch (sp ²)	Aromatic C-H
~2970	C-H stretch (sp ³)	Aliphatic C-H
1680-1710	C=O stretch	Strong, sharp absorption for the carboxylic acid carbonyl.[1]
1450-1600	C=C stretch	Aromatic ring skeletal vibrations
1210-1320	C-O stretch	Coupled with O-H bend[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of **2,2-Diphenylpropionic acid** is 226.27 g/mol .[2]

Table 4: Mass Spectrometry Data for **2,2-Diphenylpropionic Acid**

m/z Ratio	Relative Intensity (%)	Proposed Fragment	Notes
226	2.5	[C ₁₅ H ₁₄ O ₂] ⁺	Molecular Ion (M ⁺)[2]
181	100.0	[M - COOH] ⁺	Base Peak, loss of the carboxyl group[2]
103	Not specified	[C ₈ H ₇] ⁺	Phenylmethyl cation
57	2.4	[C ₄ H ₉] ⁺	tert-Butyl cation
55	2.2	[C ₄ H ₇] ⁺	Butenyl cation
43	5.2	[C ₃ H ₇] ⁺	Propyl cation

Data sourced from PubChem CID 79676, GC-MS analysis.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

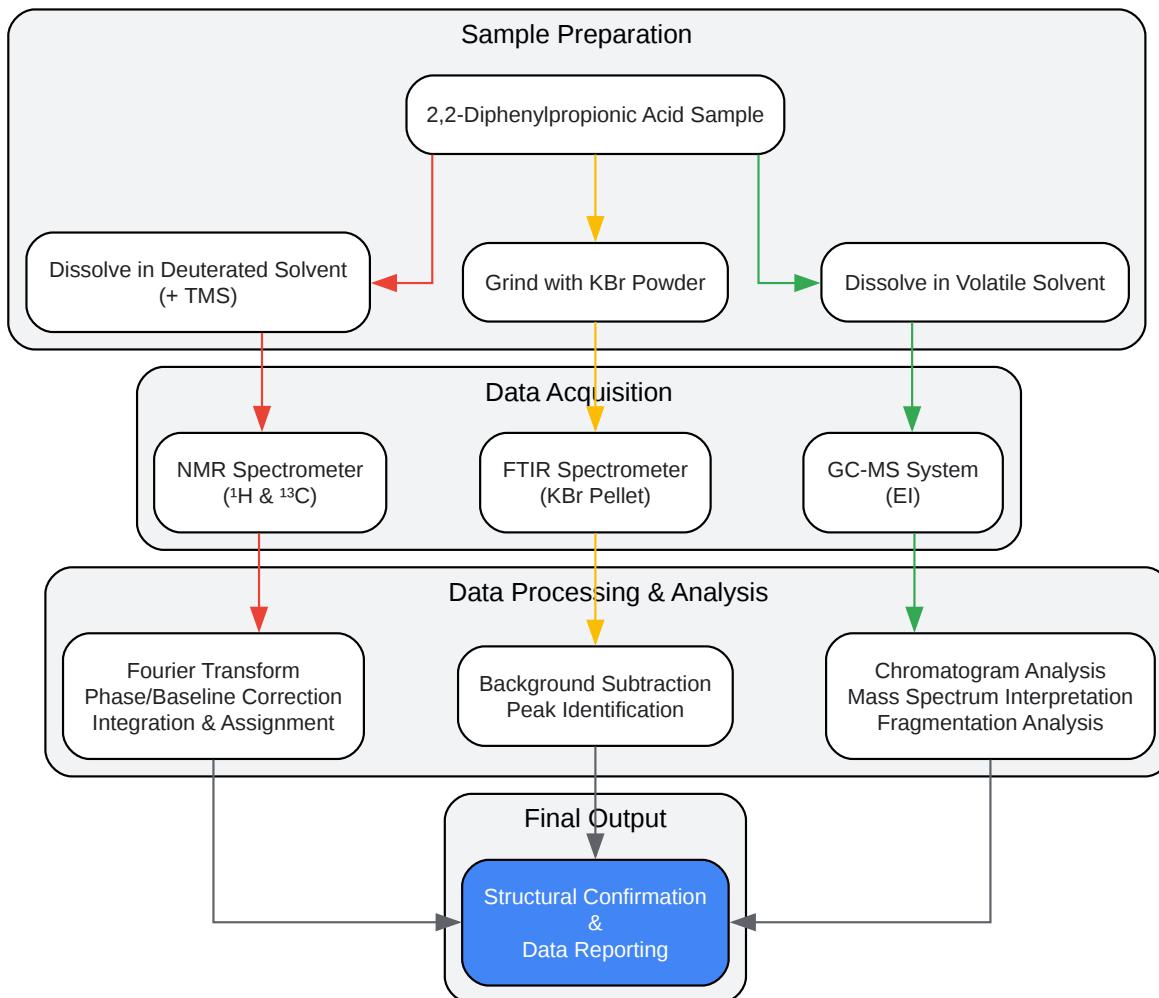
NMR Spectroscopy Protocol

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 15-25 mg of **2,2-Diphenylpropionic acid**. For ^{13}C NMR, a larger sample of 50-100 mg is recommended.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. To ensure complete dissolution, the sample can be gently vortexed.
 - Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard ($\delta = 0.00$ ppm).
 - Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, avoiding the transfer of any solid particulates.
- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
 - Acquire the ^1H and ^{13}C spectra according to the instrument's standard procedures. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS reference.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.[3][4]
 - Add approximately 1-2 mg of **2,2-Diphenylpropionic acid** to the mortar and grind to a fine powder.
 - Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]
 - Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.[5] The concentration of the sample in KBr should be in the range of 0.2% to 1%. [6]
- Pellet Formation:
 - Place the powder mixture into a pellet die.
 - Press the mixture in a hydraulic press at a pressure of approximately 8-10 tons for a few minutes.[7] This will form a thin, transparent or translucent pellet.[5]
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Obtain the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - A background spectrum of a pure KBr pellet or empty sample compartment should be run and subtracted from the sample spectrum.


Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Preparation:
 - Prepare a dilute solution of **2,2-Diphenylpropionic acid** (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
 - Ensure the sample is fully dissolved and free of particulate matter. Centrifugation may be used if necessary.[8]
 - Transfer the solution to a 1.5 mL glass autosampler vial.[8]
- Instrument Setup:
 - Gas Chromatography (GC):
 - Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating aromatic compounds.
 - Injector: Set the injector temperature to approximately 250°C. A splitless injection mode is often used for dilute samples.
 - Oven Program: A temperature ramp is used to elute the compound. For example, start at a lower temperature (e.g., 70°C), hold for a minute, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
 - Mass Spectrometry (MS):
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Analyzer: The mass analyzer (e.g., quadrupole) is set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).
 - Temperatures: The ion source and transfer line temperatures are typically set to 230°C and 280°C, respectively.
- Data Acquisition and Analysis:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.
- The acquired data will show a chromatogram with a peak corresponding to **2,2-Diphenylpropionic acid** at a specific retention time.
- The mass spectrum corresponding to this chromatographic peak is then analyzed to identify the molecular ion and the fragmentation pattern, which are compared to spectral libraries for confirmation.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2,2-Diphenylpropionic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **2,2-Diphenylpropionic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 2,2-Diphenylpropionic acid | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. shimadzu.com [shimadzu.com]
- 5. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. youtube.com [youtube.com]
- 8. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of 2,2-Diphenylpropionic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146859#spectral-data-of-2-2-diphenylpropionic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com